Chromium carbide (CrC)

Description

Properties

CAS No. |

12011-60-8 |

|---|---|

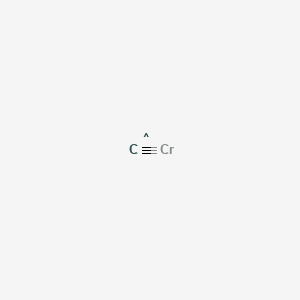

Molecular Formula |

CCr |

Molecular Weight |

64.007 g/mol |

IUPAC Name |

methylidynechromium |

InChI |

InChI=1S/C.Cr |

InChI Key |

FXNGWBDIVIGISM-UHFFFAOYSA-N |

Canonical SMILES |

[C]#[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium carbide can be synthesized through several methods:

Mechanical Alloying: This involves grinding metallic chromium and pure carbon (graphite) into a fine powder, pressing it into a pellet, and subjecting it to hot isostatic pressing.

Disproportionation Reaction: Chromium carbide coatings can be prepared on graphite surfaces by the disproportionation reaction of Cr2+ in molten NaCl-KCl-Cr-CrF3.

Industrial Production Methods:

Pack Cementation: This method involves growing chromium carbide coatings on substrates like AISI O2 tool steel at temperatures ranging from 900 to 1100°C.

Aluminothermic Reduction: A blend of chromium metal, chromium oxide, and carbon is heated in a vacuum furnace at temperatures above 1500°C. The carbon reacts with chromium oxide to form chromium metal and carbon monoxide gas, which is drawn off.

Chemical Reactions Analysis

Types of Reactions: Chromium carbide undergoes various chemical reactions, including:

Oxidation: Chromium carbide can oxidize at high temperatures, forming chromium oxide and carbon dioxide.

Reduction: It can be reduced by hydrogen or other reducing agents to form metallic chromium and carbon.

Substitution: Chromium carbide can react with other carbides or metals to form mixed carbides or alloys.

Common Reagents and Conditions:

Oxidation: Typically occurs at elevated temperatures in the presence of oxygen.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Reactions with other carbides or metals at high temperatures.

Major Products:

Oxidation: Chromium oxide (Cr2O3) and carbon dioxide (CO2).

Reduction: Metallic chromium (Cr) and carbon ©.

Substitution: Mixed carbides or alloys, depending on the reacting species.

Scientific Research Applications

Wear Resistance Coatings

Overview

Chromium carbide is extensively used in wear-resistant coatings due to its exceptional hardness. These coatings are applied to various industrial components to enhance their durability against abrasive wear.

Applications

- Thermal Spraying : Chromium carbide is often combined with metal matrices (e.g., nickel-chromium) in thermal spray applications. This method creates a protective layer that provides both wear and corrosion resistance. The typical composition involves a weight ratio of 3:1 of carbide to metal matrix, suitable for high-temperature environments up to 700-800°C .

- Hardfacing : Used for hardfacing conveyor screws, fuel mixer blades, and pump impellers, chromium carbide coatings significantly improve the lifespan of these components .

Case Study

A notable case study from a West Australian gold mine demonstrated that the use of chromium carbide wear plates in a crusher chute resulted in a 525% increase in wear life , extending from eight weeks to 42 weeks. This change led to an annual saving of $16,459 per square meter , highlighting the economic benefits alongside performance improvements .

Cutting Tools

Overview

In cutting tools, chromium carbide is utilized as an additive to enhance hardness and prevent grain growth during sintering processes.

Applications

- Cemented Carbides : Chromium carbide is mixed with tungsten carbide and other carbides to produce cutting tools that exhibit superior hardness and wear resistance. The fine-grained structure achieved through this process results in tools capable of cutting harder materials effectively .

Surface Treatment

Overview

Chromium carbide is also employed in surface treatment techniques to improve the properties of metal components.

Applications

- Coatings via Thermal Spraying : In this technique, chromium carbide powder is mixed with nickel-chromium and sprayed onto surfaces at high temperatures, forming a robust protective layer that enhances corrosion resistance while maintaining mechanical integrity .

- Overlay Plates : Prefabricated chromium carbide-coated plates are welded onto existing machinery to bolster performance, particularly in high-wear environments .

Chemical Stability Studies

Overview

Research has focused on the chemical stability of chromium carbide in various environments, which is crucial for applications involving human exposure.

Findings

A study comparing the stability of chromium carbide against chromium metal revealed that chromium carbide exhibited lower solubility and release rates of chromium ions under acidic conditions. This property makes it a safer alternative for certain applications where leaching could pose health risks .

Aerospace Applications

Overview

The aerospace industry increasingly adopts chromium carbide coatings due to their excellent thermal and wear resistance.

Applications

- Coatings for rod mandrels, hot forming dies, hydraulic valves, and machine parts are common uses where both corrosion resistance and durability are critical under operational stresses .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Wear Resistance Coatings | Thermal spraying on industrial components | Enhanced durability and lifespan |

| Cutting Tools | Cemented carbides for machining | Improved hardness and performance |

| Surface Treatment | Thermal spray coatings | Corrosion resistance |

| Aerospace | Coatings for high-stress components | High thermal stability |

Mechanism of Action

Chromium carbide exerts its effects primarily through its high hardness, strength, and corrosion resistance. When integrated into the surface of a metal, it improves the wear resistance and corrosion resistance of the metal, maintaining these properties at elevated temperatures. The compound’s effectiveness is due to the strong covalent bonding between chromium and carbon atoms, which enhances its structural stability and hardness .

Comparison with Similar Compounds

Mechanical and Thermal Properties

Key Observations :

Chemical and Oxidation Resistance

Key Observations :

Q & A

Q. What synthesis methods yield high-purity Cr₃C₂, and how do reaction parameters influence phase composition?

Cr₃C₂ is typically synthesized via carbothermal reduction of Cr₂O₃ with carbon sources (e.g., nanofibrous carbon) in inert atmospheres. Optimal conditions include temperatures of 1300°C, 20-minute holding times, and stoichiometric Cr₂O₃:C ratios to minimize impurities . Phase purity is confirmed via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX). Deviations in temperature or carbon content may lead to secondary phases like Cr₇C₃ or unreacted Cr .

Q. How can thermodynamic calculations (e.g., Gibbs free energy) predict CrC stability under varying conditions?

Q. How can carbide refinement in CrC-containing alloys improve mechanical properties?

In hypereutectic high-chromium cast iron, carbide refinement is achieved via:

Q. What strategies mitigate chromium carbide precipitation in welded joints to prevent brittleness?

In stainless steel welding, rapid cooling or high heat input promotes CrC formation. Methods include:

Q. How do cooling rates influence carbide size/distribution in high-carbon chromium steels?

Faster cooling rates (e.g., 10–50°C/s) suppress coarse Cr₂₃C₆ precipitation, yielding smaller carbides (<1 µm). Slower rates favor eutectic carbide networks, increasing brittleness. Controlled quenching and tempering optimize carbide dispersion .

Q. What advanced microscopy techniques resolve nanoscale CrC precipitates in alloy matrices?

- Transmission EBSD (t-EBSD) : Provides orientation mapping with 10 nm resolution, distinguishing CrC (cubic Cr₂₃C₆) from ferrite .

- TEM with Selected Area Diffraction : Confirms crystallographic orientation and interface coherence.

Methodological Considerations

Q. How should researchers address contradictions in CrC oxidation data across studies?

Discrepancies in oxidation onset temperatures (e.g., ~640°C vs. 1000°C) may arise from:

- Sample Purity : Impurities (e.g., Ni, Fe) lower oxidation resistance.

- Testing Atmosphere : Air vs. controlled O₂ partial pressures. Validate via thermogravimetric analysis (TGA) with standardized protocols and replicate experiments .

Q. What experimental controls are essential for CrC synthesis reproducibility?

Q. How can composite coatings with CrC achieve dual wear/corrosion resistance?

Incorporate TiC or Ni into CrC coatings via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.